molecular formula C10H11NO3 . HCl B601055 Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride) CAS No. 168154-76-5

Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)

Cat. No.: B601055
CAS No.: 168154-76-5
M. Wt: 193.20 36.46
InChI Key:
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Mechanism of Action

Target of Action

The primary target of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a related impurity of Carfilzomib, is the proteasome . The proteasome plays a crucial role in the degradation of intracellular proteins and mediates several cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases .

Mode of Action

Carfilzomib, from which the impurity is derived, is a second-generation proteasome inhibitor . It binds irreversibly with the proteasome, specifically to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This irreversible binding is a unique feature that helps overcome major toxicities and resistance associated with first-generation proteasome inhibitors .

Biochemical Pathways

The inhibition of the proteasome by (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride affects several biochemical pathways. It results in the induction of cell cycle arrest and apoptosis via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Result of Action

The result of the action of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is the inhibition of cellular proliferation, ultimately leading to cell cycle arrest and apoptosis of cancerous cells . This is achieved through the modulation of several pathways, as mentioned above .

Action Environment

The action, efficacy, and stability of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the stability of the compound . .

Chemical Reactions Analysis

(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride include other degradation products of Carfilzomib, such as:

Properties

CAS No.

168154-76-5

Molecular Formula

C10H11NO3 . HCl

Molecular Weight

193.20 36.46

melting_point

207-209 °C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride;  (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; 

Origin of Product

United States

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